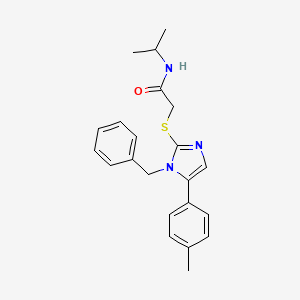

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

2-((1-Benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic compound featuring a benzyl-substituted imidazole core linked to a thioacetamide moiety. Its structure includes a p-tolyl (4-methylphenyl) group at the imidazole 5-position and an isopropylacetamide side chain.

Properties

IUPAC Name |

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-16(2)24-21(26)15-27-22-23-13-20(19-11-9-17(3)10-12-19)25(22)14-18-7-5-4-6-8-18/h4-13,16H,14-15H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDVRFFKYVLRQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For example, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus.

Biological Activity

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex chemical compound belonging to the imidazole family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 405.6 g/mol. Its structure includes an imidazole ring, a benzyl group, a p-tolyl group, and a thioether linkage, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H27N3OS |

| Molecular Weight | 405.6 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1207026-15-0 |

Anticancer Properties

Research has indicated that imidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. In vitro studies have shown that these compounds can effectively reduce the viability of various cancer cell lines, suggesting a potential role as anticancer agents .

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell signaling pathways. Specifically, the thioether moiety may enhance the compound's ability to interact with biological targets, disrupting cellular processes critical for tumor growth and survival.

Insecticidal Activity

Similar compounds have demonstrated insecticidal properties by targeting the endocrine systems of insects. For example, studies on related imidazole derivatives have shown that they can interfere with larval development and cause acute mortality in specific life stages of insects like Bombyx mori (silkworm) . This suggests that this compound may also possess similar insecticidal properties.

Study on Anticancer Efficacy

A study published in Heliyon explored the synthesis and biological evaluation of various imidazole derivatives, including those structurally similar to our compound. The researchers found that certain analogs exhibited potent inhibitory effects on cancer cell lines, attributing this activity to their ability to disrupt farnesylation processes essential for oncogenic signaling .

Evaluation of Insecticidal Effects

In another investigation focusing on insecticidal properties, compounds related to this compound were tested against Bombyx mori. The results indicated significant lethality and developmental inhibition in treated larvae, highlighting the potential application of these compounds in pest control .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives as inhibitors of viral replication. Specifically, compounds similar to 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide have been evaluated for their inhibitory effects on SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Research indicates that modifications in the benzyl and imidazole moieties can enhance antiviral potency:

- A series of related compounds demonstrated IC50 values as low as 1.11 μM against SARS-CoV-2 RdRp, showcasing significant antiviral activity compared to standard treatments like remdesivir, which has an IC50 of 1.19 μM .

Cancer Therapeutics

Imidazole derivatives are also being explored for their anticancer properties. The structural features of This compound may contribute to its effectiveness against various cancer types through mechanisms such as:

- Targeting Tyrosine Kinases : Similar compounds have been identified as multi-target inhibitors against receptor tyrosine kinases (RTKs), including EGFR and HER2, which are critical in cancer proliferation .

- Inducing Apoptosis : Some derivatives have shown the ability to induce apoptosis in cancer cells by modulating key signaling pathways, such as the JNK pathway, leading to increased expression of death receptors .

Data Tables

Case Study 1: Antiviral Efficacy

A recent study synthesized various imidazole-based compounds and tested their efficacy against SARS-CoV-2. The compound 6d5 , structurally related to This compound , exhibited remarkable inhibitory effects with an IC50 value of 1.11 μM, indicating its potential for further development as an antiviral agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In another investigation, derivatives similar to this compound were tested on breast cancer cell lines. These studies revealed that specific substitutions on the imidazole ring enhanced cytotoxicity against MDA-MB-231 cells, leading to significant reductions in cell viability through mechanisms involving DNA synthesis inhibition and apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several imidazole-thioacetamide derivatives synthesized in recent studies. Key comparisons include:

Key Observations :

- Synthetic Efficiency : Compound 20 and 28 achieved high yields (>84%) via general methods involving thiol-alkylation or acid coupling, suggesting scalable routes for the target compound .

Physicochemical and Spectroscopic Comparisons

- Melting Points : Analogs such as Compound 20 and 9d exhibit melting points in the 150–250°C range, typical for crystalline imidazole derivatives . The target compound’s melting point is unreported but expected to align with this trend.

- Spectroscopic Validation : All analogs were characterized using IR, NMR, and elemental analysis, with the target compound likely requiring similar validation. For example, the thioacetamide C=S stretch in IR (~650–700 cm⁻¹) and imidazole proton signals in NMR (~7–8 ppm) are critical markers .

Computational and Docking Insights

Molecular docking studies for analogs (e.g., 9c in ) reveal binding poses in enzyme active sites, with halogenated or methylated aryl groups enhancing hydrophobic interactions . The target compound’s benzyl and p-tolyl groups may similarly optimize binding to targets like IDO1 or IMPDH, as seen in Compounds 28 and 20 .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide?

The synthesis typically involves:

- Step 1: Formation of the imidazole core via cyclization of substituted thiourea precursors under basic conditions.

- Step 2: Alkylation of the imidazole nitrogen using benzyl halides in the presence of a base (e.g., K₂CO₃).

- Step 3: Thioether linkage formation via nucleophilic substitution between 2-mercaptoimidazole intermediates and chloroacetamide derivatives.

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

- Purification : Employ column chromatography or recrystallization for high-purity yields (>95%) .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of imidazole substitution and thioether linkage integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Key Substituent Effects :

- Benzyl Group (N1-position) : Bulky substituents (e.g., 4-Cl-benzyl) increase lipophilicity and membrane permeability .

- p-Tolyl Group (C5-position) : Electron-donating groups enhance π-π stacking with aromatic residues in enzyme binding pockets .

- Thioether Linkage : Replacing sulfur with oxygen reduces metabolic stability but may alter target selectivity .

Q. Methodology :

- Parallel Synthesis : Generate derivatives with systematic substituent variations.

- In Silico Docking : Use tools like AutoDock to predict binding modes with targets (e.g., kinases) .

- Biological Assays : Compare IC₅₀ values across derivatives to identify critical pharmacophores .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Source of Contradictions : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches.

- Strategies :

- Standardized Protocols : Adopt consistent assay parameters (e.g., ATP concentration in kinase assays) .

- Analytical Rigor : Use HPLC to ensure compound purity (>98%) before testing .

- Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .

Q. How can reaction mechanisms for key transformations (e.g., thioether formation) be elucidated?

- Mechanistic Probes :

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to infer intermediates .

- Isotope Labeling : Use deuterated solvents or ¹³C-labeled reactants to track bond formation via NMR .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and activation energies .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., imidazole cyclization) to minimize side products .

- Workflow Integration : Combine in-line purification (e.g., scavenger resins) to reduce manual handling .

Q. How do computational methods contribute to understanding this compound’s pharmacokinetic properties?

- ADME Prediction : Tools like SwissADME estimate bioavailability, highlighting potential issues (e.g., poor solubility due to high logP >3) .

- Metabolic Stability : Simulate cytochrome P450 interactions using Schrödinger’s QikProp to identify vulnerable sites for oxidation .

- Toxicity Screening : Apply Derek Nexus to predict hepatotoxicity risks based on structural alerts (e.g., thioether groups) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Key Challenges :

- Purification at Scale : Transition from column chromatography to recrystallization for cost efficiency .

- Byproduct Management : Optimize quenching steps to remove unreacted benzyl halides .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 500 ppm) .

Q. How can substituent effects on the imidazole ring modulate electronic properties and reactivity?

- Electronic Tuning :

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity at the thioether sulfur, enhancing nucleophilic substitution rates .

- Electron-Donating Groups (e.g., -OCH₃) : Stabilize the imidazole ring via resonance, reducing susceptibility to oxidation .

- Experimental Validation : Use cyclic voltammetry to measure oxidation potentials and correlate with substituent Hammett constants .

Q. What methodologies validate target engagement in cellular assays for this compound?

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .

- Knockdown/Rescue Experiments : Use siRNA to silence putative targets and assess compound efficacy restoration .

- Photoaffinity Labeling : Incorporate photoactivatable probes (e.g., diazirine) to covalently tag bound proteins for identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.